molecular formula C12H20N2O B3125928 4-[3-(Dimethylamino)propoxy]-2-methylaniline CAS No. 329947-03-7

4-[3-(Dimethylamino)propoxy]-2-methylaniline

Cat. No. B3125928
CAS RN: 329947-03-7
M. Wt: 208.3 g/mol
InChI Key: ZOFALDSUPNCABI-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propoxy]-2-methylaniline (DMPMA) is an organic compound that has been studied for its various applications in scientific research. It is a derivative of aniline, an aromatic amine, and is composed of a nitrogen-containing aromatic ring and a methylene group. DMPMA has been used in various lab experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including 4-[3-(Dimethylamino)propoxy]-2-methylaniline derivatives, are vital in the study and diagnosis of Alzheimer's disease. A. Nordberg (2007) found that these radioligands, such as 18F-FDDNP and 11C-PIB, show significant potential in measuring amyloid in vivo in the brains of patients. This technique, utilized through PET imaging, has shown a robust difference in PIB retention between Alzheimer's patients and healthy controls. The imaging has also detected increases in amyloid in patients with mild cognitive impairment, indicating its potential for early detection and its critical role in evaluating new anti-amyloid therapies (Nordberg, 2007).

New Psychoactive Substances and Serotonin Syndrome

The chemical structure and pharmacological properties of new psychoactive substances (NPS) like this compound derivatives have been explored due to their potential interactions with prescription drugs and the onset of serotonin syndrome. F. Schifano et al. (2021) systematically reviewed the association between NPS intake and serotonin syndrome, highlighting the severe consequences of the recreational use of these substances. The review emphasizes the need for clinical awareness of NPS's potential risks and the diagnostic challenges posed by their undetectability in routine drug screenings (Schifano et al., 2021).

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFALDSUPNCABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236977
Record name 4-[3-(Dimethylamino)propoxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329947-03-7
Record name 4-[3-(Dimethylamino)propoxy]-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329947-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Dimethylamino)propoxy]-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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